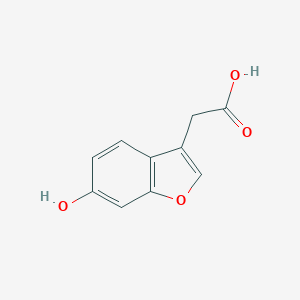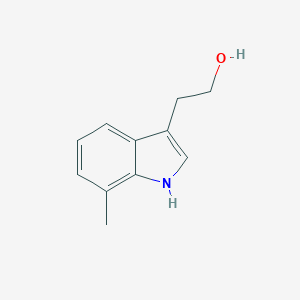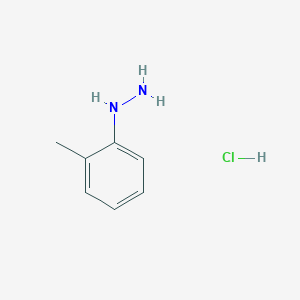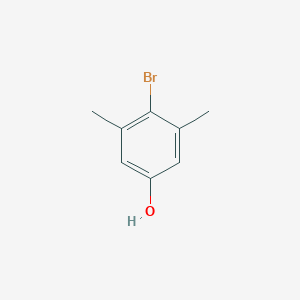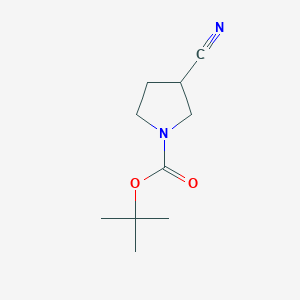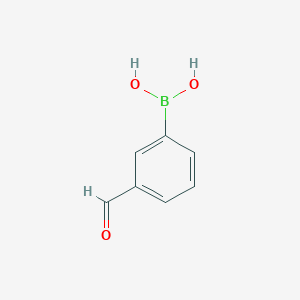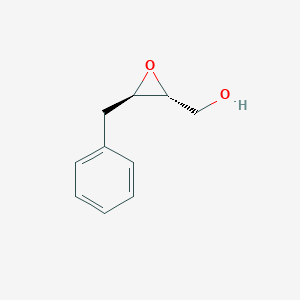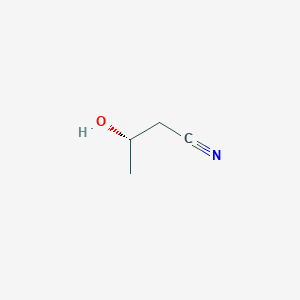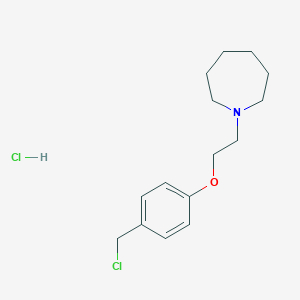
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Vue d'ensemble
Description
Heterocyclic compounds, including azepane derivatives, have significant pharmacological and therapeutic implications. These compounds exhibit a wide range of biological activities and have been a focus of synthetic and medicinal chemistry research due to their structural diversity and potential as therapeutic agents.
Synthesis Analysis
The synthesis of seven-membered heterocyclic compounds, such as azepanes, involves ring expansion of smaller heterocycles, utilizing various methods like thermal, photochemical, and microwave irradiation. These methodologies allow for the creation of azepine, azepinone, and azepane derivatives, showcasing the versatility of heterocyclic synthesis techniques (Kaur, Garg, Malhi, & Sohal, 2021).
Molecular Structure Analysis
Structural properties of heterocyclic compounds are crucial for their biological activity. Advanced spectroscopic methods, including high-resolution magnetic resonance, provide insights into the conformation and configuration of these compounds, essential for understanding their chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Heterocyclic compounds, such as azepanes, participate in a variety of chemical reactions, leading to the formation of complex structures with potential biological activities. Their reactivity is explored through different synthetic routes, offering a broad spectrum of functionalized molecules for further evaluation (Issac & Tierney, 1996).
Applications De Recherche Scientifique
Synthesis and Application in Electronics :
- A study by Demir et al. (2015) involved synthesizing a novel poly(phenoxy-ketimine) with active hydroxyl groups and a system of conjugated bonds. This polymer showed properties typical of semiconductors and potential applications in electronics as semiconducting materials (Demir et al., 2015).
Inhibitors of Blood Platelet Aggregation :
- Grisar et al. (1976) discovered that certain compounds, including N-[1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride, effectively inhibited in vitro aggregation of human blood platelets, indicating potential medical applications in controlling blood clotting (Grisar et al., 1976).
Organomagnesium Intermediates in Chemistry :
- Research by McCaffery and Shalaby (1967) focused on the reactions of certain chloromethyl compounds with magnesium, leading to various hydrolysis and carboxylation products. These findings contribute to a broader understanding of organomagnesium chemistry (McCaffery & Shalaby, 1967).
Synthesis of Polythiophenes :
- Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties, which have potential applications in various fields due to their thermal, optical, and electrochemical properties (Tapia et al., 2010).
Segmented Polyurethanes in Material Science :
- Huang et al. (2015) worked on synthesizing segmented polyurethanes using different diols, including compounds related to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. These materials showed promising physical properties for various applications (Huang et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQWASPAGLTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432355 | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
CAS RN |
223251-25-0 | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223251-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
